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Introduction
Bidisomide (SC-40230) is an antiarrhythmic agent that was investigated for the management

of atrial fibrillation (AF) and paroxysmal supraventricular tachycardia (PSVT). Classified as a

Class I antiarrhythmic drug, its primary mechanism of action involves the blockade of cardiac

sodium channels. Despite initial preclinical promise, clinical trials ultimately demonstrated a

lack of efficacy in treating atrial fibrillation. This technical guide provides a comprehensive

review of the available data on Bidisomide, focusing on its mechanism of action,

electrophysiological effects, pharmacokinetic profile, and the pivotal clinical trial that defined its

clinical utility, or lack thereof. The document aims to serve as a detailed resource for

researchers and professionals in the field of cardiac electrophysiology and antiarrhythmic drug

development, offering insights into the evaluation of a failed therapeutic agent.

Mechanism of Action: Sodium Channel Blockade
Bidisomide exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) in

cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action

potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje

system. The blockade of sodium channels by Bidisomide is state-dependent, meaning it has a

higher affinity for channels in the open and inactivated states than for channels in the resting

state. This property contributes to its effects being more pronounced at faster heart rates (use-

dependency).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1666985?utm_src=pdf-interest
https://www.benchchem.com/product/b1666985?utm_src=pdf-body
https://www.benchchem.com/product/b1666985?utm_src=pdf-body
https://www.benchchem.com/product/b1666985?utm_src=pdf-body
https://www.benchchem.com/product/b1666985?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the generalized signaling pathway of a Class I antiarrhythmic

drug like Bidisomide at the cardiac sodium channel.

Bidisomide's interaction with the cardiac sodium channel.

Electrophysiological Effects
The primary electrophysiological consequence of Bidisomide's sodium channel blockade is a

slowing of conduction. In preclinical studies on isolated rat ventricular myocytes, Bidisomide
was shown to block the sodium current (INa) in a concentration- and voltage-dependent

manner. The blockade was more potent at more depolarized holding potentials, consistent with

a higher affinity for the inactivated state of the channel. Bidisomide also demonstrated slow

dissociation kinetics from the sodium channel, which is a characteristic of some Class I

antiarrhythmic agents.

Electrophysiologic
al Parameter

Species/Model
Effect of
Bidisomide

Citation

Sodium Current (INa)

Blockade (Ki)

Rat Ventricular

Myocytes

214 µM at -140 mV

holding potential

Sodium Current (INa)

Blockade (Ki)

Rat Ventricular

Myocytes

21 µM at -100 mV

holding potential

Steady-State

Inactivation Curve

Rat Ventricular

Myocytes
Shifted by -20 mV

Recovery from

Inactivation (Time

Constant)

Rat Ventricular

Myocytes
2703 ms

Use-Dependent Block

of INa

Rat Ventricular

Myocytes

Observed at 1-3 Hz

stimulation

Note: Data on the specific electrophysiological effects of Bidisomide on human atrial tissue,

such as changes in atrial action potential duration (APD) and effective refractory period (ERP),

are not readily available in the published literature. This represents a significant gap in the

complete understanding of the drug's profile in the context of atrial fibrillation.
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Pharmacokinetics and Metabolism
In healthy male volunteers, Bidisomide exhibited a three-compartment pharmacokinetic model

following intravenous administration. The mean absolute oral bioavailability was found to be

approximately 43%. The metabolism of Bidisomide in humans is not extensive, with a

significant portion of the drug excreted unchanged. The primary metabolic pathways identified

were hydroxylation of the piperidine ring and N-dealkylation.

Pharmacokinetic
Parameter

Value Citation

Mean Half-life (alpha phase) 0.12 hours

Mean Half-life (beta phase) 1.77 hours

Mean Half-life (gamma phase) 12.3 hours

Mean Absolute Oral

Bioavailability
43%

Parent Drug Recovered

(Intravenous)
~60%

Parent Drug Recovered (Oral) ~70%

Clinical Trial: The Atrial Fibrillation Investigation
with Bidisomide (AFIB)
The definitive clinical evaluation of Bidisomide for atrial fibrillation was the Atrial Fibrillation

Investigation with Bidisomide (AFIB) study. This randomized, placebo-controlled trial was

designed to determine the efficacy and safety of Bidisomide in patients with either atrial

fibrillation or paroxysmal supraventricular tachycardia.

Experimental Protocol: AFIB Trial
Objective: To determine the efficacy of Bidisomide in the treatment of atrial fibrillation and

paroxysmal supraventricular tachycardia, establish an appropriate dose range, and assess for

any adverse mortality effects.
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Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.

Patient Population: 1227 patients with atrial fibrillation and 187 patients with paroxysmal

supraventricular tachycardia.

Intervention: Patients were randomly assigned to receive one of three doses of Bidisomide
(200 mg, 400 mg, or 600 mg, administered twice daily) or a matching placebo.

Primary Endpoint: The time to the first symptomatic recurrence of atrial fibrillation or

paroxysmal supraventricular tachycardia, documented via transtelephonic ECG monitoring.

Safety Endpoint: All-cause mortality.

The following diagram outlines the workflow of the AFIB clinical trial.

Patient Recruitment
(AF or PSVT)

Randomization

Placebo Bidisomide 200 mg BID Bidisomide 400 mg BID Bidisomide 600 mg BID

Follow-up with
Transtelephonic ECG Monitoring

Primary Endpoint Analysis:
Time to First Symptomatic Recurrence

Safety Endpoint Analysis:
All-Cause Mortality
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Workflow of the Atrial Fibrillation Investigation with Bidisomide (AFIB) Trial.

Results of the AFIB Trial
The AFIB trial failed to demonstrate a clinically significant antiarrhythmic effect of Bidisomide
at any of the doses tested. There was no statistically significant difference in the time to the first

symptomatic recurrence of atrial fibrillation between the placebo group and any of the

Bidisomide treatment groups.

Treatment Group
Hazard Ratio (Placebo:Treatment) for AF
Recurrence

Bidisomide 200 mg BID 1.19

Bidisomide 400 mg BID 1.03

Bidisomide 600 mg BID 1.14

In terms of safety, there was a non-statistically significant trend towards increased mortality in

the higher-dose Bidisomide groups. Three out of 493 patients in the placebo group died,

compared to nine out of 488 patients in the combined 400 mg and 600 mg Bidisomide groups.

Conclusion and Future Perspectives
The clinical development of Bidisomide for the treatment of atrial fibrillation was halted due to

a clear lack of efficacy demonstrated in the well-designed AFIB trial. While the preclinical data

indicated a potent sodium channel blocking effect, this did not translate into a meaningful

clinical benefit for patients with atrial fibrillation.

The case of Bidisomide serves as an important reminder of the challenges in antiarrhythmic

drug development. The disconnect between preclinical electrophysiological effects and clinical

outcomes in atrial fibrillation is a well-recognized hurdle. The complex and multifactorial nature

of atrial fibrillation, involving not only electrical but also structural and autonomic remodeling,

often limits the effectiveness of drugs that target a single ion channel.

Future research in antiarrhythmic drug development for atrial fibrillation continues to focus on

more targeted therapies, including drugs that selectively act on atrial-specific ion channels, as

well as upstream therapies that address the underlying atrial substrate remodeling. The story of
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Bidisomide underscores the critical importance of robust clinical trial data in determining the

true value of a potential antiarrhythmic agent. While Bidisomide itself did not prove to be a

successful therapeutic, the lessons learned from its investigation contribute to the broader

understanding of atrial fibrillation pathophysiology and the ongoing quest for safer and more

effective treatments.

To cite this document: BenchChem. [Bidisomide and Atrial Fibrillation: A Technical Review of
a Failed Antiarrhythmic Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666985#investigating-bidisomide-s-effects-on-atrial-
fibrillation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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